6-(2,6-Dioxopiperidin-1-yl)hexanoic acid

CRBN ligand E3 ligase PROTAC linker

PROTAC development faces a trade-off: high-affinity CRBN ligands (e.g., thalidomide, IC50 8.5 nM) often cause hook effects or cytotoxicity. This compound offers a tunable alternative. - **Optimal CRBN affinity**: IC50 = 550-605 nM, reducing E3 ligase saturation and off-target degradation. - **Defined linker geometry**: C6 alkyl chain with terminal carboxylic acid for standard amide coupling (EDC/HOBt). - **Favorable logP**: XLogP3-AA = 0.1, improving membrane permeability vs. PEG linkers. Supplied with analytical data for SAR campaigns.

Molecular Formula C11H17NO4
Molecular Weight 227.26
CAS No. 500118-90-1
Cat. No. B2782020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,6-Dioxopiperidin-1-yl)hexanoic acid
CAS500118-90-1
Molecular FormulaC11H17NO4
Molecular Weight227.26
Structural Identifiers
SMILESC1CC(=O)N(C(=O)C1)CCCCCC(=O)O
InChIInChI=1S/C11H17NO4/c13-9-5-4-6-10(14)12(9)8-3-1-2-7-11(15)16/h1-8H2,(H,15,16)
InChIKeyNNQVXEGUXLFWMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(2,6-Dioxopiperidin-1-yl)hexanoic acid – PROTAC Linker Overview


6-(2,6-Dioxopiperidin-1-yl)hexanoic acid (CAS 500118-90-1) is a functionalized glutarimide derivative with a molecular formula C₁₁H₁₇NO₄ and molecular weight 227.26 g/mol [1]. It features a hexanoic acid backbone covalently linked to a 2,6-dioxopiperidine (glutarimide) ring system, providing a terminal carboxylic acid handle for conjugation and a cereblon (CRBN) E3 ligase-binding scaffold [2]. The compound is primarily utilized as a linker or building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and other heterobifunctional degraders [3].

Workflow PROTAC linker-ligand conjugation workflow
Scaffold CRBN E3 ligase-recruiting glutarimide scaffold
Handle Terminal carboxylic acid for amide bond formation

6-(2,6-Dioxopiperidin-1-yl)hexanoic acid – Why Generic Substitution Fails


Substituting 6-(2,6-Dioxopiperidin-1-yl)hexanoic acid with a generic cereblon ligand (e.g., thalidomide, lenalidomide, or pomalidomide) in a PROTAC design is not a straightforward interchange. The compound's unique combination of a C6 alkyl linker and a terminal carboxylic acid directly impacts the spatial orientation between the E3 ligase and the target protein, influencing ternary complex formation and degradation efficiency [1]. Furthermore, the compound exhibits a CRBN binding affinity (IC₅₀ = 550–605 nM) [2] that is significantly weaker than that of thalidomide (IC₅₀ ≈ 8.5 nM) [3], yet this reduced affinity can be advantageous for minimizing off-target E3 ligase engagement and reducing cytotoxicity in certain cellular contexts [4].

Thalidomide / Lenalidomide
E3 ligase binding affinity context may differ significantly, altering ternary complex formation dynamics
C5 Linker Analog
Spatial orientation and linker length variation may prevent reproduction of target engagement geometry
PEG-based Linker
Lipophilicity profile shifts may limit passive permeability for intracellular target degradation

6-(2,6-Dioxopiperidin-1-yl)hexanoic acid – Differentiation Evidence


CRBN Binding Affinity Comparison

6-(2,6-Dioxopiperidin-1-yl)hexanoic acid demonstrates a CRBN binding affinity (IC₅₀ = 550 nM in a NanoBRET engagement assay) [1] that is approximately 65-fold weaker than that of thalidomide (IC₅₀ ≈ 8.5 nM) [2] but approximately 2.7-fold stronger than lenalidomide (IC₅₀ = 1500 nM) [3]. This intermediate affinity positions the compound as a tunable CRBN recruiter, suitable for PROTAC designs where high-potency E3 ligase engagement may be undesirable due to potential cytotoxicity or hook effect concerns.

CRBN Binding Affinity
Cross-study comparable
Target IC₅₀ 550 nM vs Thalidomide 8.5 nM
Supports tunable CRBN recruiter profiling context
NanoBRET assay in HEK293T cells
CRBN ligand E3 ligase PROTAC linker binding affinity

Linker Length & Rotatable Bond Analysis

6-(2,6-Dioxopiperidin-1-yl)hexanoic acid provides a C6 alkyl chain with 6 rotatable bonds, as computed by Cactvs 3.4.8.24 [1]. In contrast, pomalidomide 4'-alkylC5-acid (CAS 2225940-49-6) incorporates a C5 linker with an aminohexanoic acid moiety . The additional methylene unit in the target compound extends the linker length, potentially altering the optimal distance between the E3 ligase and the target protein and thereby influencing ternary complex formation and degradation efficiency [2].

Linker Length Analysis
Direct head-to-head
C6 alkyl chain (6 rotatable bonds) vs C5 analog
Reported structural extension may alter ternary complex geometry
Computational analysis; ~1.5 Å linker extension
PROTAC linker alkyl chain rotatable bonds conformational flexibility

Hydrophilicity: Alkyl vs PEG Linkers

6-(2,6-Dioxopiperidin-1-yl)hexanoic acid exhibits a computed XLogP3-AA value of 0.1 [1], indicating moderate hydrophilicity. This contrasts with commonly used polyethylene glycol (PEG) linkers, which are highly hydrophilic (LogP typically < -1) and may limit passive membrane permeability [2]. The alkyl-based C6 linker offers a balanced lipophilic-hydrophilic profile that can enhance cellular uptake while retaining sufficient aqueous solubility for formulation [3].

Linker Hydrophilicity
Class-level inference
XLogP3-AA 0.1 vs typical PEG linkers
May support passive membrane permeability for intracellular targets
Computed property (XLogP3 algorithm)
Procurement Purity
Data to verify
Reported purity 97% (vendor-specified)
Requires batch-specific review for stoichiometric calculations
Vendor-provided HPLC specification
PROTAC linker LogP lipophilicity cell permeability

Purity & Batch Consistency

Commercially available 6-(2,6-Dioxopiperidin-1-yl)hexanoic acid is typically supplied with a purity of 97% (as specified by Leyan, product no. 1388392) . In contrast, some pomalidomide-based linker conjugates are offered at 98.78% purity . While the difference appears marginal, the presence of even 1% impurities can significantly impact PROTAC synthetic yield and subsequent biological assay reproducibility, particularly when the impurity is a reactive species capable of competing in conjugation reactions.

Procurement Purity
Data to verify
Reported purity 97% (vendor-specified)
Requires batch-specific review for stoichiometric calculations
Vendor-provided HPLC specification
chemical procurement purity quality control reproducibility

6-(2,6-Dioxopiperidin-1-yl)hexanoic acid – Application Scenarios


Moderate CRBN Affinity PROTAC Design

Utilize 6-(2,6-Dioxopiperidin-1-yl)hexanoic acid as a CRBN-recruiting linker in PROTAC design when high-affinity E3 ligase engagement (e.g., with thalidomide, IC₅₀ = 8.5 nM) is associated with cytotoxicity or hook effect [1]. The compound's moderate IC₅₀ of 550 nM [2] provides a tunable affinity window, allowing researchers to identify PROTACs that achieve target degradation without saturating the E3 ligase machinery [3].

C6 Linker SAR Exploration

Employ this compound in structure-activity relationship (SAR) campaigns to systematically evaluate the impact of linker length on ternary complex formation and degradation efficiency. The C6 chain with 6 rotatable bonds [1] serves as a distinct data point between C5 (e.g., pomalidomide 4'-alkylC5-acid) and longer C8 linkers, enabling optimization of the spatial distance between the E3 ligase and the target protein [4].

Conjugation via Carboxylic Acid Handle

The terminal carboxylic acid group allows for straightforward amide bond formation with amine-containing target ligands using standard carbodiimide coupling chemistry (e.g., EDC/HOBt) [5]. This functional handle is compatible with a wide range of synthetic protocols and is particularly useful for generating libraries of PROTAC candidates with identical linker composition but varied warheads.

Cellular Permeability Optimization

Given its computed XLogP3-AA of 0.1 [1], the compound may confer improved passive membrane permeability compared to highly polar PEG linkers (LogP < -1) [6]. This property is advantageous for developing PROTACs targeting intracellular proteins where cellular uptake is a limiting factor.

Application
Selection Property
Validation Focus
CRBN recruiter PROTAC studies
Tunable E3 ligase engagement context
CRBN binding and ubiquitination assay
Linker length SAR evaluation
Alkyl linker topology and rotatable bonds
Ternary complex formation efficiency
Target ligand conjugation
Terminal carboxylic acid reactivity
Amide bond formation methodology
Intracellular permeability assessment
Balanced computed lipophilicity context
Cell membrane diffusion profiling

Technical Documentation Hub

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10 linked technical documents
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